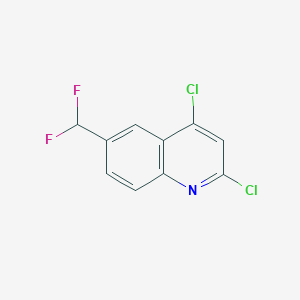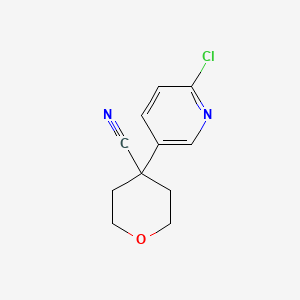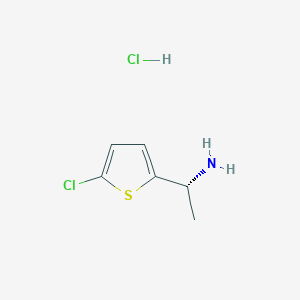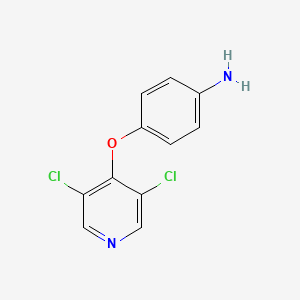
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine
Vue d'ensemble
Description
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- Antiviral Activity: The synthesis of new derivatives and their inhibitory effects on viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus highlight the compound's role in developing antiviral agents (Bernardino et al., 2007).
- Water Oxidation Catalysts: Ru complexes derived from pyridine analogs have been explored for their application in water oxidation, a critical reaction for sustainable energy production (Zong & Thummel, 2005).
- Fluorescent pH Sensors: Certain triarylamines functionalized with pyridinyl groups, akin to the core structure of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine, exhibit pH-dependent emissions, making them suitable as fluorescent pH sensors (Hu et al., 2013).
Novel Applications in Material Science
- Fluorescent Polyimides: The introduction of pyridine moieties into polyimides has led to the development of materials with unique optical properties, such as strong fluorescence, which can be leveraged in advanced material applications (Huang et al., 2012).
- Src Kinase Inhibitors: New derivatives containing basic water solubilizing groups and pyridyl groups have shown potent activity as Src kinase inhibitors, a target for cancer therapy research (Wu et al., 2006).
- Chemosensors: The synthesis of poly(pyridine-imide) acids demonstrates how such compounds can act as chemosensors, indicating potential applications in detecting chemical changes through optical signals (Wang et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine are VLA-4 and/or alpha4/beta7 . These are integrins, a type of cell adhesion molecule that plays a crucial role in cell-cell interactions and cell-extracellular matrix interactions .
Mode of Action
This compound acts as an antagonist of VLA-4 and/or alpha4/beta7 . By binding to these integrins, it inhibits or prevents cell adhesion, thereby disrupting cell-cell and cell-matrix interactions .
Biochemical Pathways
The inhibition of cell adhesion by this compound affects various biochemical pathways. It can prevent cell-adhesion mediated pathologies, which are implicated in a wide range of diseases, including Alzheimer’s disease, asthma, atherosclerosis, inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell adhesion. This can lead to the prevention or treatment of various diseases associated with cell-adhesion mediated pathologies .
Propriétés
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-5-15-6-10(13)11(9)16-8-3-1-7(14)2-4-8/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDXOLFZWRSQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
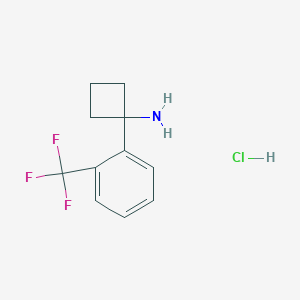
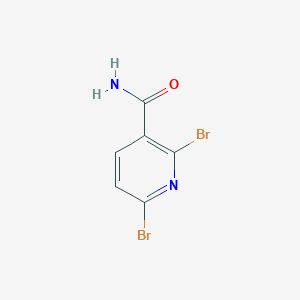
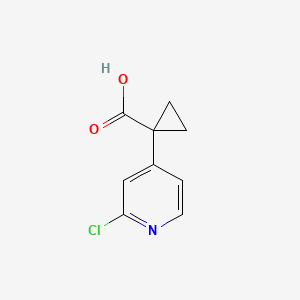
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)
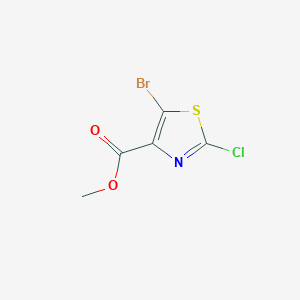
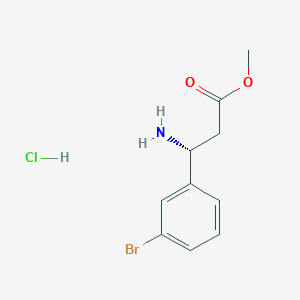
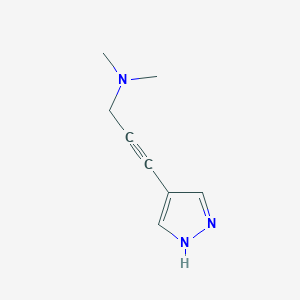
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)

